

An In-depth Technical Guide to 1-Methoxyphenazine Methosulfate: Discovery, Properties, and Applications

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Compound of Interest				
Compound Name:	Methoxy-PMS			
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For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Methoxyphenazine methosulfate (1-methoxy PMS) is a photochemically stable electron mediator vital in various biochemical and cell-based assays. This technical guide provides a comprehensive overview of its discovery, history, physicochemical properties, and detailed experimental protocols for its synthesis and application. Notably, it serves as a stable alternative to phenazine methosulfate (PMS), facilitating the transfer of electrons from NAD(P)H to tetrazolium dyes in cell viability and enzyme activity assays. This document consolidates quantitative data into structured tables and presents key experimental workflows and signaling pathways as Graphviz diagrams to support researchers in leveraging this versatile compound.

Introduction

1-Methoxy-5-methylphenazinium methyl sulfate, commonly known as 1-methoxyphenazine methosulfate or 1-methoxy PMS, is a heterocyclic dye that functions as a potent and stable electron carrier.[1][2] Its primary utility lies in its ability to mediate the transfer of electrons from reduced nicotinamide adenine dinucleotides (NADH and NADPH) to various electron acceptors, most notably tetrazolium salts.[1][3] This reaction produces a colored formazan product, providing a quantitative measure of cellular metabolic activity or specific enzyme



kinetics.[3] The key advantage of 1-methoxy PMS over its predecessor, phenazine methosulfate (PMS), is its enhanced stability, particularly its resistance to degradation by light. [1][4] This characteristic has led to its widespread adoption in a multitude of research applications, from cell viability assays to the determination of specific enzyme activities.[5][6]

Discovery and History

The seminal work introducing 1-methoxy-5-methylphenazinium methyl sulfate to the scientific community was published by Hisada and Yagi in 1977.[1] Their paper, "1-Methoxy-5-methylphenazinium methyl sulfate. A photochemically stable electron mediator between NADH and various electron acceptors," detailed the synthesis and characterization of this novel compound.[1] The authors demonstrated that 1-methoxy PMS could effectively replace the light-sensitive PMS in mediating electron transfer in various biochemical systems.[1] They highlighted its superior stability, which addressed a significant limitation of assays relying on PMS. The rate of reduction of 1-methoxy PMS was even found to be faster than that of PMS in the lactate dehydrogenase reaction.[1] This discovery provided researchers with a more reliable and robust tool for a wide range of colorimetric assays.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 1-methoxy PMS is crucial for its effective application. The key quantitative data are summarized in the tables below.

Property	Value	Reference
Molecular Formula	C15H16N2O5S	[7][8]
Molecular Weight	336.36 g/mol	[7]
CAS Number	65162-13-2	[7][8]
Appearance	Dark red to reddish-purple powder	[8]
Standard Redox Potential (E ₀ ')	+0.063 V	[1][4]

Table 1: General Physicochemical Properties of 1-Methoxyphenazine Methosulfate.



Solvent	Solubility	Notes	Reference
Water	1 mg/mL	Forms a clear, red solution.	[7][9]
DMSO	≥ 20 mg/mL	Warming and sonication may be required.	[10]
Ethanol	Soluble	-	[4]

Table 2: Solubility of 1-Methoxyphenazine Methosulfate.

Storage Condition	Duration	Notes	Reference
Powder at -20°C	≥ 4 years	-	[9]
Solution at Room Temperature	> 3 months	Protected from light.	[4]
Stock Solution in DMSO at -20°C	6 months	Sealed, away from moisture and light.	[3]
Stock Solution in DMSO at -80°C	1 year	Sealed, away from moisture and light.	[3]

Table 3: Stability and Storage of 1-Methoxyphenazine Methosulfate.

Synthesis and Experimental Protocols

The synthesis of 1-methoxyphenazine methosulfate is a two-step process involving the preparation of the precursor, 1-methoxyphenazine (also known as α -methoxyphenazine), followed by its methylation.

Synthesis of 1-Methoxyphenazine

This protocol is adapted from the procedure for α -methoxyphenazine in Organic Syntheses.[1]

Materials:



- Pyrogallol monomethyl ether
- Lead dioxide (powdered)
- Dry benzene
- o-Phenylenediamine

Procedure:

- Dissolve 10 g (0.07 mole) of pyrogallol monomethyl ether in 3 L of dry benzene in a large, narrow-necked bottle.
- Add 200 g (0.42 mole) of powdered lead dioxide to the solution.
- Shake the mixture vigorously for 10-20 minutes.
- Filter the reddish-brown solid through a Büchner funnel and wash the filter cake with 400 mL of benzene.
- To the filtrate, immediately add a solution of 6 g (0.06 mole) of o-phenylenediamine in a mixture of 80 mL of benzene and 20 mL of ethanol with mechanical stirring.
- Allow the mixture to stand at room temperature for 3-4 days, during which time the color will change from cherry-red to a yellowish-brown.
- Concentrate the solution to a volume of 100-150 mL under reduced pressure.
- Cool the concentrated solution in an ice bath to induce crystallization of 1methoxyphenazine.
- Collect the crystals by filtration, wash with a small amount of cold benzene, and dry.

Synthesis of 1-Methoxyphenazine Methosulfate

This protocol is inferred from general procedures for the methylation of phenazine derivatives. [11][12]

Materials:



- 1-Methoxyphenazine
- Dimethyl sulfate
- Dry benzene (or other suitable inert solvent)

Procedure:

- Dissolve the synthesized 1-methoxyphenazine in a minimal amount of dry benzene in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
- With stirring, add a molar excess of dimethyl sulfate dropwise to the solution.
- Gently heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
- Upon completion, cool the reaction mixture to room temperature. The product, 1-methoxyphenazine methosulfate, should precipitate out of the solution.
- Collect the solid product by filtration.
- Wash the product with cold, dry benzene to remove any unreacted starting materials.
- Dry the final product under vacuum.

Experimental Protocol for WST-8 Cell Viability Assay

This is a general protocol for a colorimetric assay to determine the number of viable cells in a culture, utilizing 1-methoxy PMS.

Materials:

- · Cells in culture
- WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt) solution
- 1-methoxy PMS solution



- 96-well microplate
- Microplate reader

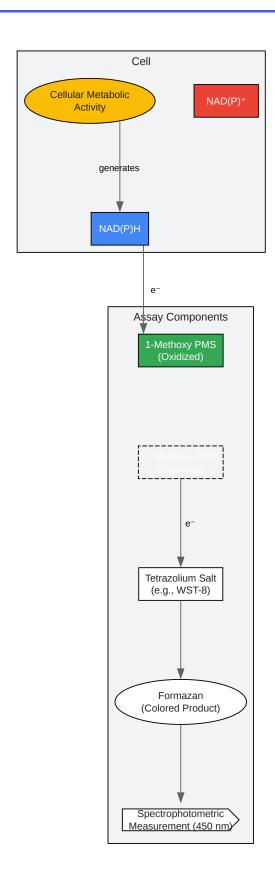
Procedure:

- Plate cells in a 96-well plate at the desired density and culture overnight.
- Treat the cells with the test compound for the desired duration.
- Prepare a working solution by mixing the WST-8 and 1-methoxy PMS solutions according to the manufacturer's instructions. A typical final concentration in the well is 0.2 mM 1-methoxy PMS.
- Add 10 μL of the WST-8/1-methoxy PMS working solution to each well.
- Incubate the plate at 37°C for 1-4 hours.
- Measure the absorbance of each well at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of 1-methoxy PMS is as an electron carrier.[3] In cellular systems or enzymatic reactions containing NAD(P)H, 1-methoxy PMS accepts electrons from these reduced coenzymes.[3] The now-reduced 1-methoxy PMS can then donate these electrons to an acceptor molecule, such as a tetrazolium salt (e.g., WST-8).[3] This reduction of the tetrazolium salt results in the formation of a colored formazan product, which can be quantified spectrophotometrically.





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Figure 1: Electron Transfer Pathway Mediated by 1-Methoxy PMS. This diagram illustrates how 1-methoxy PMS facilitates the transfer of electrons from NAD(P)H, generated by cellular metabolic activity, to a tetrazolium salt, resulting in a measurable colored product.

Applications in Research and Drug Development

The stability and efficiency of 1-methoxy PMS have made it an indispensable tool in various research areas:

- Cell Proliferation and Cytotoxicity Assays: It is a key component in widely used colorimetric assays (e.g., WST-8, MTS) to assess cell viability in response to therapeutic agents, toxins, or other experimental conditions.[10]
- Enzyme Activity Assays: 1-methoxy PMS is used to measure the activity of NAD(P)H-dependent dehydrogenases, such as lactate dehydrogenase (LDH).[5] The rate of formazan production is directly proportional to the enzyme's activity.
- High-Throughput Screening (HTS): The simplicity and reliability of assays employing 1methoxy PMS make them well-suited for HTS of compound libraries to identify potential drug candidates that modulate cell viability or enzyme activity.
- Diagnostic Assays: Its stability has led to its use in the development of diagnostic tests, for example, in the activity staining of LDH isozymes after electrophoresis.[5]

Conclusion

1-Methoxyphenazine methosulfate has established itself as a superior and photochemically stable electron mediator, overcoming the limitations of its predecessor, PMS. Its discovery has significantly enhanced the reliability and reproducibility of numerous biochemical and cell-based assays. This technical guide has provided a detailed overview of its history, properties, synthesis, and applications, complete with experimental protocols and visual diagrams, to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development. The continued use of 1-methoxy PMS is expected to facilitate further advancements in our understanding of cellular metabolism and the development of novel therapeutics.



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